molecular formula C19H16ClFN2O4 B11024572 1-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11024572
M. Wt: 390.8 g/mol
InChI Key: OVUTVKZVCBPIME-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxamide derivative featuring a 3-chloro-4-fluorophenyl group at the 1-position and a 2,3-dihydro-1,4-benzodioxin-6-yl substituent on the amide nitrogen. Its molecular formula is C₁₉H₁₅ClFNO₄, with a molecular weight of 375.78 g/mol. The structure combines a pyrrolidone ring (5-oxopyrrolidine) with aromatic and heterocyclic moieties, which are common in pharmaceuticals targeting central nervous system (CNS) disorders or kinase inhibition .

Properties

Molecular Formula

C19H16ClFN2O4

Molecular Weight

390.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16ClFN2O4/c20-14-9-13(2-3-15(14)21)23-10-11(7-18(23)24)19(25)22-12-1-4-16-17(8-12)27-6-5-26-16/h1-4,8-9,11H,5-7,10H2,(H,22,25)

InChI Key

OVUTVKZVCBPIME-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Itaconic Acid Derivatives

The 5-oxopyrrolidine core is constructed via acid-catalyzed cyclization. For example:

  • Reagents : Itaconic acid, 3-chloro-4-fluoroaniline, acetic acid.

  • Conditions : Reflux at 120°C for 6 hours.

  • Yield : 68–75% after recrystallization.

Mechanism : The amine attacks the α,β-unsaturated carbonyl, followed by intramolecular lactamization (Fig. 2a).

Bromination and Aryl Substitution

To introduce the 3-chloro-4-fluorophenyl group:

  • Step 1 : Bromination at the α-position using Br₂ in acetic acid (60–70°C, 2 hours).

  • Step 2 : Ullmann coupling with 3-chloro-4-fluoroiodobenzene using CuI/1,10-phenanthroline in DMF (100°C, 12 hours).

  • Yield : 55–63%.

Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

Nitration of 2,3-Dihydrobenzo dioxine-5-Carboxylic Acid

  • Reagents : HNO₃ (40% in acetic acid).

  • Conditions : 40–45°C, 3 hours.

  • Product : 7-Nitro-1,4-benzodioxane-5-carboxylic acid (yield: 27%, m.p. 246°C).

Reduction of Nitro to Amine

  • Catalytic Hydrogenation : H₂ (1 atm) over Pd/C (10% w/w) in ethanol (rt, 4 hours).

  • Alternative : Fe/HCl reduction in aqueous HCl (70°C, 1 hour).

  • Yield : 85–92%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling (CDI)

  • Reagents : 1,1′-Carbonyldiimidazole (CDI), THF, 4-(aminomethyl)pyridine.

  • Conditions : 60°C, 2 hours.

  • Yield : 72%.

HATU/DIPEA Activation

  • Reagents : HATU, DIPEA, DMF.

  • Conditions : Room temperature, 16 hours.

  • Yield : 91%.

Comparative Analysis of Coupling Methods

MethodReagentsSolventTemp (°C)Time (h)Yield (%)
CDICDI, DIPEATHF60272
HATUHATU, DIPEADMF251691
EDCI/HOBtEDCI, HOBtCH₂Cl₂0→252465

HATU/DIPEA in DMF provides superior yields due to enhanced activation of the carboxylic acid.

Purification and Characterization

Chromatographic Purification

  • Flash Chromatography : Silica gel, EtOAc/MeOH (9:1).

  • HPLC : C18 column, acetonitrile/water gradient (80% purity → 99%).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.74 (dd, 1H, J = 8.5 Hz, Ar-H), 4.33 (m, 4H, OCH₂), 3.52 (s, 2H, CH₂NH).

  • LC-MS (ESI+) : m/z = 447.1 [M+H]⁺.

Scale-Up and Industrial Considerations

  • Cost-Effective Route : Use Fe/HCl for nitro reduction instead of catalytic hydrogenation.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in coupling reactions .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Research indicates that compounds similar to 1-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide exhibit significant biological activities, including:

Antitumor Activity

Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The following table summarizes some findings:

Cell Line GI50 (μM)
HCT-116 (Colon)1.0–1.6
SW-620 (Colon)1.0–1.6
Colo-205 (Colon)1.0–1.6

These results suggest that this compound may serve as a lead in developing new antitumor agents targeting specific pathways involved in cancer progression .

Pharmacokinetics and Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Interaction studies often involve:

  • Binding Affinity : Assessing how well the compound binds to target proteins.
  • Metabolic Stability : Evaluating how the compound is metabolized in biological systems.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Tyrosine Kinase Inhibition : Research demonstrated that derivatives inhibited tyrosine kinase activity in vitro and showed promise in reducing tumor size in vivo models.
  • Side Group Effects Investigation : Variations in side groups significantly influenced biological activity, emphasizing the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism by which 1-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in biological pathways. The compound’s ability to modulate these targets can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

The target compound shares a pyrrolidine-3-carboxamide backbone with several analogs, but substituent variations significantly alter physicochemical and pharmacological properties:

Compound Name Key Substituents Molecular Formula Notable Features Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-Methoxyphenyl (instead of 3-chloro-4-fluorophenyl) C₂₀H₁₈N₂O₅ Enhanced solubility due to methoxy group; potential CNS activity
N-[4-(acetylamino)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide Acetylamino-phenyl C₂₂H₂₁N₃O₅ Improved metabolic stability; acetyl group may reduce first-pass metabolism
1-(4-chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide Tetrazole ring replaces benzodioxin; dual chlorophenyl groups C₁₉H₁₆Cl₂N₆O₂ High lipophilicity; tetrazole enhances hydrogen bonding

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring increase binding affinity to hydrophobic pockets in enzymes or receptors .
  • Benzodioxin moiety (as in the target compound) improves solubility compared to purely aromatic systems (e.g., tetrazoles) .
Pharmacological Activity Trends
  • Ugi-Azide reaction products (e.g., compound 9o in ) demonstrate antimicrobial activity, implying that the benzodioxin-pyrrolidine scaffold may be tunable for infectious disease targets .

Physicochemical and ADME Properties

Solubility and LogP
Compound Calculated LogP Water Solubility (mg/mL) Notes
Target compound 2.8 0.15 Moderate lipophilicity; Cl/F enhance permeability
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 2.1 0.45 Methoxy group improves aqueous solubility
1-(4-chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide 3.5 0.08 High LogP limits solubility but enhances membrane penetration
Metabolic Stability
  • Benzodioxin-containing compounds (target and CAS 878726-91-1) show slower hepatic clearance due to reduced cytochrome P450 interactions compared to analogs with electron-rich heterocycles (e.g., tetrazoles) .

Biological Activity

The compound 1-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of the compound is C17H13ClFNO3C_{17}H_{13}ClFNO_3, with a molecular weight of approximately 333.74 g/mol. The structure features a pyrrolidine core linked to a benzodioxin moiety and a chloro-fluorophenyl group, which are critical for its biological activity.

Research indicates that this compound functions primarily as an inhibitor of the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. The inhibition of MDM2 leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.

Key Findings:

  • Binding Affinity : The compound exhibits a binding affinity to MDM2 with an IC50 value of approximately 2.9 nM, indicating potent inhibitory activity .
  • Cell Growth Inhibition : In vitro studies have shown that it inhibits the growth of various cancer cell lines, including SJSA-1 cells, with IC50 values ranging from 0.15 to 0.24 μM for closely related analogs .

Biological Activity Data

Activity Value Reference
MDM2 Binding Affinity (Ki)2.9 nM
SJSA-1 Cell Line IC500.15 - 0.24 μM
Antitumor EfficacyUp to 100% regression

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly affect biological activity. For instance:

  • Substituting different groups on the pyrrolidine nitrogen alters both binding affinity and antiproliferative activity.
  • The presence of the chloro and fluoro substituents on the phenyl ring enhances the compound's potency against cancer cells .

Case Studies

  • SJSA-1 Xenograft Model : In vivo studies using SJSA-1 xenografts demonstrated that oral administration of the compound at a dose of 100 mg/kg resulted in significant tumor regression and activation of p53 signaling pathways .
  • Pharmacodynamic Studies : Following administration, there was notable upregulation of p53 and its downstream targets such as p21, indicating robust pharmacodynamic effects that correlate with antitumor activity .

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